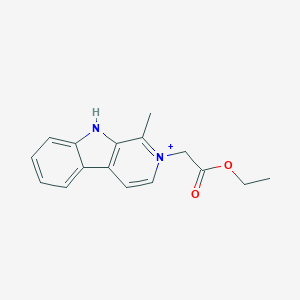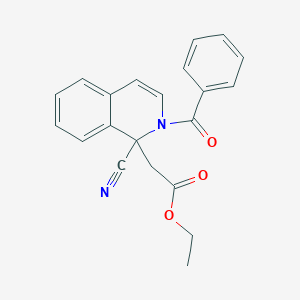
N,N'-dicyclohexyl-N''-(1-pyridiniumyl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'-dicyclohexyl-N''-(1-pyridiniumyl)guanidine, commonly known as DCHP, is a guanidine compound that has been extensively studied for its potential use in various scientific research applications. DCHP is a positively charged molecule that can interact with negatively charged biological molecules, such as DNA and RNA, making it a valuable tool for studying the mechanisms of biological processes.
科学研究应用
DCHP has been extensively studied for its potential use in various scientific research applications. One of its primary applications is in the field of DNA and RNA sequencing. DCHP can interact with negatively charged phosphate groups on DNA and RNA, allowing for the selective cleavage of specific nucleotide sequences. This property has been used to develop new methods for DNA and RNA sequencing, which have the potential to revolutionize the field of genomics.
DCHP has also been studied for its potential use in the development of new drugs. Its ability to interact with negatively charged biological molecules makes it a valuable tool for drug discovery and development. DCHP has been shown to have anticancer properties, and researchers are exploring its potential use in the treatment of various types of cancer.
作用机制
The mechanism of action of DCHP is not fully understood, but it is believed to involve the interaction of the positively charged guanidine group with negatively charged biological molecules. This interaction can lead to the disruption of biological processes, such as DNA replication and protein synthesis. DCHP has also been shown to have antioxidant properties, which may contribute to its anticancer effects.
Biochemical and Physiological Effects
DCHP has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce oxidative stress. In vivo studies have shown that DCHP can reduce tumor growth and improve survival rates in animal models of cancer.
实验室实验的优点和局限性
One of the primary advantages of DCHP is its ability to selectively interact with negatively charged biological molecules. This property makes it a valuable tool for studying the mechanisms of biological processes. However, DCHP also has some limitations. Its positive charge can lead to nonspecific interactions with other negatively charged molecules, which can complicate data interpretation. Additionally, DCHP can be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on DCHP. One area of interest is the development of new methods for DNA and RNA sequencing using DCHP. Researchers are also exploring the potential use of DCHP in the development of new anticancer drugs. Additionally, there is interest in studying the effects of DCHP on other biological processes, such as protein-protein interactions and enzyme activity. Finally, researchers are exploring ways to modify the structure of DCHP to improve its selectivity and reduce its toxicity.
合成方法
The synthesis of DCHP involves the reaction of 1-cyanoguanidine with cyclohexylamine and pyridine in the presence of a strong acid catalyst. The resulting product is a white crystalline powder that is soluble in water and organic solvents. The purity of DCHP can be determined by various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
属性
分子式 |
C18H29N4+ |
|---|---|
分子量 |
301.4 g/mol |
IUPAC 名称 |
1,2-dicyclohexyl-3-pyridin-1-ium-1-ylguanidine |
InChI |
InChI=1S/C18H29N4/c1-4-10-16(11-5-1)19-18(20-17-12-6-2-7-13-17)21-22-14-8-3-9-15-22/h3,8-9,14-17H,1-2,4-7,10-13H2,(H2,19,20,21)/q+1 |
InChI 键 |
AVRHRVCSQZHTPI-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=NC2CCCCC2)N[N+]3=CC=CC=C3 |
规范 SMILES |
C1CCC(CC1)NC(=NC2CCCCC2)N[N+]3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-(2-{4-[(4-Chlorophenyl)sulfonyl]-1-piperazinyl}ethyl) 5-methyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280535.png)
![3-(2-{4-[(2-Chlorophenyl)sulfonyl]-1-piperazinyl}ethyl) 5-methyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280536.png)
![3-Cinnamyl 5-{2-[(2-hydroxybenzoyl)amino]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280538.png)
![3-[2-(Dimethylamino)ethyl] 5-{2-[(2-hydroxybenzoyl)amino]ethyl} 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280539.png)
![3-{2-[(2-Hydroxybenzoyl)amino]ethyl} 5-{2-[(3-pyridinylcarbonyl)amino]ethyl} 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280540.png)
![3-{2-[(2-Hydroxybenzoyl)amino]ethyl} 5-(tetrahydro-2-furanylmethyl) 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280541.png)
![3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-cinnamyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280542.png)
![3-Ethyl 5-(2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}ethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280546.png)
![3-(2-{[4-(Acetylamino)benzoyl]oxy}ethyl) 5-{2-[4-(acetylamino)phenoxy]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280547.png)
